2-(Trifluoromethyl)phenylacetamide

Description

The exact mass of the compound 2-(2-(Trifluoromethyl)phenyl)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[2-(trifluoromethyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14/h1-4H,5H2,(H2,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBYZOKNDDRTADS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90188326 | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34779-65-2 | |

| Record name | 2-(Trifluoromethyl)benzeneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34779-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034779652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(Trifluoromethyl)phenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90188326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[2-(trifluoromethyl)phenyl]acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.448 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-(Trifluoromethyl)phenylacetamide CAS number and properties

An In-Depth Technical Guide to 2-(Trifluoromethyl)phenylacetamide

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of interest in chemical synthesis and discovery. The presence of the trifluoromethyl (CF₃) group on the phenyl ring significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability, making it and its derivatives valuable building blocks in medicinal chemistry and materials science.[1][2] This document details the compound's chemical identity, physicochemical properties, a representative synthetic approach, potential applications, and essential safety considerations, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

This compound is identified by the CAS Number 34779-65-2.[3] The trifluoromethyl group at the ortho-position of the phenyl ring is a key structural feature, imparting unique characteristics to the molecule.[1] This highly electronegative group can enhance the compound's interaction with biological targets and improve its stability and bioavailability in potential therapeutic applications.[1][4]

A summary of its core properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 34779-65-2 | [3][] |

| Molecular Formula | C₉H₈F₃NO | [3][6] |

| Molecular Weight | 203.16 g/mol | [3][6] |

| IUPAC Name | 2-(2-trifluoromethylphenyl)acetamide | [6] |

| Appearance | Solid (typical) | [6] |

| Purity | Typically ≥96-97% for commercial grades | [][6] |

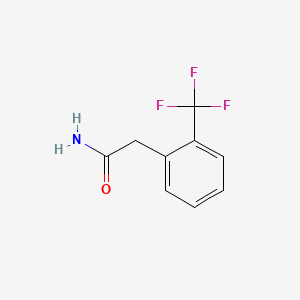

Structural Representation

The chemical structure of this compound consists of an acetamide group attached to a benzene ring which is substituted with a trifluoromethyl group at the ortho-position.

Caption: 2D structure of this compound.

Synthesis and Reactivity

The synthesis of this compound typically starts from its corresponding carboxylic acid, 2-(trifluoromethyl)phenylacetic acid. The phenylacetic acid core provides a reactive carboxylic acid group that can be readily converted into an amide.[1]

Representative Synthetic Workflow

A common and effective method for synthesizing amides from carboxylic acids involves the activation of the carboxyl group, followed by nucleophilic attack by an amine source, such as ammonia.

Caption: Generalized workflow for the synthesis of this compound.

Illustrative Experimental Protocol

The following protocol is a representative example of an amidation reaction. Note: All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Activation of Carboxylic Acid:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-(trifluoromethyl)phenylacetic acid in an inert solvent (e.g., dichloromethane or toluene).

-

Slowly add 1.2 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride at room temperature.

-

Gently heat the mixture to reflux for 1-2 hours until the evolution of gas ceases. This step converts the carboxylic acid to the more reactive acyl chloride.

-

Remove the solvent and excess reagent under reduced pressure to yield the crude 2-(trifluoromethyl)phenylacetyl chloride.

-

-

Amidation:

-

Dissolve the crude acyl chloride in an anhydrous aprotic solvent like dichloromethane.

-

Cool the solution in an ice bath to 0°C.

-

Slowly bubble anhydrous ammonia gas through the solution or add a concentrated solution of ammonium hydroxide dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

-

-

Work-up and Purification:

-

Quench the reaction by adding deionized water.

-

Separate the organic layer. If the product is in the aqueous layer, extract it multiple times with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude solid product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography.

-

Applications and Research Interest

The trifluoromethyl group is a cornerstone of modern medicinal chemistry, valued for its ability to increase metabolic stability, enhance binding affinity, and improve membrane permeability.[1] Consequently, compounds like this compound are of significant interest as intermediates and building blocks.

-

Pharmaceutical Development: Phenylacetamide and phenylacetic acid derivatives are precursors in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[2][7] The trifluoromethyl moiety is often incorporated into kinase inhibitors and other targeted therapies to improve their pharmacological profiles.[1][8]

-

Agrochemicals: The biological activity of fluorinated compounds extends to agriculture.[2][7] Similar structures are explored for use as herbicides and pesticides, where the CF₃ group can enhance efficacy and stability.[2][8]

-

Material Science: The unique properties imparted by the CF₃ group are also leveraged in materials science for creating advanced polymers and coatings with enhanced thermal and chemical resistance.[2][7]

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for CAS 34779-65-2 should always be consulted, data from closely related compounds, such as the isomer N-[2-(trifluoromethyl)phenyl]acetamide (CAS 344-62-7), provide valuable guidance.[9]

-

Potential Hazards: Based on aggregated GHS data for the isomer, potential hazards may include:

-

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[10][11] If dust is generated, a respirator may be necessary.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[10][11] Wash hands thoroughly after handling.[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

Conclusion

This compound (CAS 34779-65-2) is a valuable chemical intermediate whose utility is amplified by the presence of the trifluoromethyl group. Its synthesis is straightforward, typically proceeding through the activation of the corresponding carboxylic acid. The compound serves as a versatile building block for creating more complex molecules with potential applications in the pharmaceutical, agrochemical, and material science sectors. Due diligence regarding safety protocols is essential when handling this and related fluorinated compounds.

References

-

Santa Cruz Biotechnology, Inc. This compound | CAS 34779-65-2.

-

Santa Cruz Biotechnology, Inc. This compound | CAS 34779-65-2 (German).

-

Benchchem. Synthesis routes of 2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide.

-

EvitaChem. 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide.

-

Chem-Impex. 2-Cyano-N-[4-(trifluoromethyl)phenyl]acetamide.

-

BOC Sciences. This compound, 97% | CAS 34779-65-2.

-

Sigma-Aldrich. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.

-

BLDpharm. 2,2,2-Trifluoro-N-(3-(trifluoromethyl)phenyl)acetamide | CAS 2946-73-8.

-

Smolecule. 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide.

-

CymitQuimica. Safety Data Sheet for 2-Bromo-N-(2-(trifluoromethyl)phenyl)acetamide.

-

PubChem. N-[2-(trifluoromethyl)phenyl]acetamide | CID 67655.

-

Fluoromart. 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE | CAS 404-24-0.

-

Sigma-Aldrich. Safety Data Sheet for a related compound.

-

TCI Chemicals. Safety Data Sheet for 2,2,2-Trifluoro-N-phenylacetamide.

-

Merck Millipore. Safety Data Sheet for a related compound.

-

Ningbo Inno Pharmchem Co., Ltd. Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis.

-

Chem-Impex. 2-(Trifluoromethyl)phenylacetic acid.

-

CymitQuimica. This compound.

-

PubChem. 2,2,2-Trifluoro-N-phenylacetamide | CID 67881.

-

Google Patents. CN104418727A - Preparation method of 2, 4,5-trifluoro phenylacetic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Buy 2-Chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide | 572881-38-0 [smolecule.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Buy 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-phenylacetamide (EVT-2563291) | 568553-09-3 [evitachem.com]

- 9. N-[2-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. merckmillipore.com [merckmillipore.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetamide

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups has become a cornerstone of rational drug design. Among these, the trifluoromethyl (CF₃) group holds a prominent position due to its profound impact on a molecule's physicochemical and biological properties. This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)phenylacetamide, a key intermediate and structural motif in the development of novel therapeutics. We will delve into its core structure, synthesis, and the scientific principles that underscore its utility for researchers, scientists, and drug development professionals.

The presence of a trifluoromethyl group can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] These attributes are critical in the optimization of lead compounds, transforming them into viable drug candidates.[2] this compound serves as a valuable building block, offering a scaffold that is frequently explored in the synthesis of anti-inflammatory, analgesic, and other neurologically active agents.[3][4] This guide will provide the in-depth knowledge necessary to effectively utilize this compound in a research and development setting.

Physicochemical Properties and Structural Analysis

A thorough understanding of a compound's fundamental properties is paramount for its successful application. This section details the key physicochemical characteristics of this compound.

Core Structure and Key Identifiers

This compound is characterized by a phenylacetamide core with a trifluoromethyl group substituted at the ortho-position of the phenyl ring.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 34779-65-2 | [5] |

| Molecular Formula | C₉H₈F₃NO | [5] |

| Molecular Weight | 203.16 g/mol | [5] |

| InChI Key | MKPYAMZXBHZKJF-UHFFFAOYSA-N | [6] |

The strategic placement of the trifluoromethyl group at the 2-position introduces significant steric and electronic effects that influence the molecule's conformation and reactivity. The strong electron-withdrawing nature of the CF₃ group impacts the acidity of the amide proton and the overall electronic distribution of the aromatic ring.

Synthesis and Mechanistic Insights

The synthesis of this compound is typically achieved through standard amidation reactions. A common and efficient method involves the acylation of 2-(trifluoromethyl)aniline with phenylacetyl chloride.

General Synthesis Workflow

The reaction is generally carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. An inert solvent like benzene or toluene is commonly used to facilitate the reaction.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

-

Reagent Preparation: In a suitable reaction vessel, dissolve 2-(trifluoromethyl)aniline in benzene.

-

Addition of Base: Add triethylamine to the solution. The base acts as a scavenger for the HCl generated during the reaction, driving the equilibrium towards product formation.

-

Acylation: Slowly add phenylacetyl chloride to the stirred solution. This step is often exothermic, and the rate of addition may need to be controlled to maintain a desired reaction temperature.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

-

Work-up: Upon completion, the reaction mixture is typically filtered to remove the triethylamine hydrochloride salt. The filtrate is then washed with water and brine to remove any remaining impurities.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system, such as hexane, to yield the final product.[6]

Applications in Drug Discovery and Development

The unique properties imparted by the trifluoromethyl group make this compound and its derivatives valuable in medicinal chemistry.

Role as a Key Intermediate

This compound serves as a crucial starting material or intermediate in the synthesis of more complex molecules with therapeutic potential.[3] Its phenylacetamide core is a common feature in many biologically active compounds, and the ortho-trifluoromethyl group provides a handle for further chemical modification or can directly contribute to the pharmacological activity.

Impact on Pharmacological Properties

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation.[2] This can lead to an increased half-life of the drug in the body.

-

Lipophilicity: The CF₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier.[1][2] This is a critical factor for drugs targeting the central nervous system.

-

Binding Affinity: The electronic and steric properties of the trifluoromethyl group can influence how a molecule interacts with its biological target, potentially leading to increased potency and selectivity.

Analytical Characterization

Confirmation of the structure and purity of this compound is essential. A combination of spectroscopic techniques is typically employed for this purpose.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methylene protons of the acetyl group, and the amide proton. The chemical shifts and coupling patterns will be influenced by the trifluoromethyl group. |

| ¹³C NMR | Resonances for the aromatic carbons, the carbonyl carbon, and the methylene carbon. The carbon of the trifluoromethyl group will also be observable. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the carbonyl group, and C-F stretching vibrations. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |

Spectroscopic data for this compound and related compounds can be found in various chemical databases.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: While specific GHS classifications for this exact compound are not uniformly available, related phenylacetamide compounds are often classified as harmful if swallowed and may cause skin and eye irritation.[8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in drug discovery and development. Its unique structural features, conferred by the ortho-trifluoromethyl group, provide a powerful tool for the synthesis of novel therapeutic agents with enhanced pharmacological profiles. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in the laboratory. This guide has provided a detailed technical overview to support researchers in their endeavors to leverage the potential of this versatile chemical building block.

References

-

PubChem. N-[2-(trifluoromethyl)phenyl]acetamide. Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubChem. 2,2,2-Trifluoro-N-phenylacetamide. Available from: [Link]

-

PubChem. N-[4-(trifluoromethyl)phenyl]acetamide. Available from: [Link]

-

SpectraBase. 2-(2-Nitro-4-trifluoromethyl-phenylsulfanyl)-N-phenyl-acetamide. Available from: [Link]

-

PubChem. 2-Fluoro-4-(trifluoromethyl)phenylacetic acid. Available from: [Link]

-

NIH - National Center for Biotechnology Information. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

NIH - National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Synthesis routes of 2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide [benchchem.com]

- 7. This compound(34779-65-2) 1H NMR [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-(Trifluoromethyl)phenylacetamide

This guide provides a comprehensive technical overview of 2-(Trifluoromethyl)phenylacetamide, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and potential applications, grounded in established scientific principles and methodologies.

Section 1: Core Molecular Attributes

This compound is a fluorinated organic compound. The strategic incorporation of a trifluoromethyl (-CF3) group can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] These modifications are highly sought after in medicinal chemistry to enhance the drug-like characteristics of lead compounds.[1][2]

Molecular Formula and Weight

The foundational identity of any chemical compound lies in its molecular formula and weight. For this compound, these are:

| Attribute | Value | Source |

| Molecular Formula | C₉H₈F₃NO | [3][4] |

| Molecular Weight | 203.16 g/mol | [3][4] |

These values are critical for stoichiometric calculations in synthesis, analytical characterization, and formulation development.

Section 2: Synthesis and Mechanistic Insights

The synthesis of this compound typically involves the acylation of 2-(trifluoromethyl)aniline. A common and effective method is the reaction with phenylacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine, to neutralize the hydrochloric acid byproduct.

Synthetic Protocol: Acylation of 2-(Trifluoromethyl)aniline

This protocol outlines a representative synthesis of a structurally related compound, which illustrates the general principles applicable to the synthesis of this compound.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a controlled laboratory setting.

Materials:

-

o-Trifluoromethylaniline

-

Phenylacetyl chloride

-

Triethylamine

-

Benzene (or a less hazardous solvent like toluene)

-

Hexane (for crystallization)

Step-by-Step Procedure:

-

In a reaction vessel, dissolve o-trifluoromethylaniline (40.28 g) in benzene (400 ml).[5]

-

Add triethylamine (27.83 g) to the solution to act as an acid scavenger.[5]

-

Slowly add phenylacetyl chloride (42.5 g) to the stirred solution.[5] The reaction is exothermic; maintain temperature control as needed.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

-

Upon completion, filter the mixture to remove the triethylamine hydrochloride salt.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by crystallization from hexane to yield the final compound.[5]

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis process.

Caption: Synthetic workflow for the acylation of an aniline derivative.

Section 3: Applications in Research and Drug Discovery

The trifluoromethylphenylacetamide scaffold and its derivatives are of considerable interest in medicinal chemistry. The presence of the trifluoromethyl group can enhance a molecule's metabolic stability and its ability to cross cell membranes, making it a valuable moiety in drug design.[1][6]

Role as a Building Block

This compound and its parent acid, 2-(Trifluoromethyl)phenylacetic acid, serve as crucial intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[6][7] They are particularly utilized in the development of anti-inflammatory and analgesic drugs.[6]

Kinase Inhibition

Derivatives of the trifluoromethylphenylacetamide core have been investigated as potent inhibitors of various kinases, which are key targets in oncology. For instance, a complex derivative, 2-(4-Chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide, has been identified as a novel, orally available inhibitor against mutants of the c-KIT kinase, a target in gastrointestinal stromal tumors.[8] Another derivative, N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide, has shown potent and selective inhibition of the FLT3-ITD mutant, a target in acute myeloid leukemia.[9]

Signaling Pathway Involvement

The diagram below illustrates a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors derived from the this compound scaffold.

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

Section 4: Analytical Characterization

The identity and purity of this compound are confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure.[10][11]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[11]

-

Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the amide C=O and N-H bonds.[11]

Section 5: Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.

-

Hazard Identification: It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[4][12][13]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]

-

Handling: Use only in a well-ventilated area and avoid breathing dust/fume/gas/mist/vapors/spray.[12][15] Wash hands thoroughly after handling.[12]

-

Storage: Store in a dry, well-ventilated place with the container tightly closed.[14][16]

Always consult the specific Safety Data Sheet (SDS) for the compound before use.[12][14][15]

References

-

N-[2-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67655 - PubChem. [Link]

-

Cas 1997-46-2,2,2,2-trifluoro-N-(2-nitro-5-(trifluoromethyl)phenyl)acetamide | lookchem. [Link]

-

2,2,2-Trifluoro-N-phenylacetamide | C8H6F3NO | CID 67881 - PubChem. [Link]

-

Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. [Link]

-

Discovery of N -(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - ResearchGate. [Link]

-

2-(2-Nitro-4-trifluoromethyl-phenylsulfanyl)-N-phenyl-acetamide - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years - MDPI. [Link]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. mdpi.com [mdpi.com]

- 3. scbt.com [scbt.com]

- 4. N-[2-(trifluoromethyl)phenyl]acetamide | C9H8F3NO | CID 67655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis routes of 2-phenyl-N-[2-(trifluoromethyl)phenyl]acetamide [benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. spectrabase.com [spectrabase.com]

- 11. This compound(34779-65-2) 1H NMR [m.chemicalbook.com]

- 12. static.cymitquimica.com [static.cymitquimica.com]

- 13. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | 3823-19-6 [sigmaaldrich.com]

- 14. tcichemicals.com [tcichemicals.com]

- 15. merckmillipore.com [merckmillipore.com]

- 16. 404-24-0|2,2,2-Trifluoro-N-phenylacetamide|BLD Pharm [bldpharm.com]

biological activity of trifluoromethyl-substituted phenylacetamides

An In-Depth Technical Guide to the Biological Activity of Trifluoromethyl-Substituted Phenylacetamides

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds represents a cornerstone of modern medicinal and agricultural chemistry. Its profound influence on physicochemical properties—including lipophilicity, metabolic stability, and binding affinity—has rendered it an indispensable tool for optimizing bioactive compounds. This technical guide provides a comprehensive examination of trifluoromethyl-substituted phenylacetamides, a chemical class demonstrating remarkable versatility and potent biological activity across multiple domains. We will dissect the fundamental principles governing the action of these molecules, from their impact on cellular respiration to their structure-activity relationships in fungicidal, herbicidal, insecticidal, and therapeutic contexts. This paper synthesizes field-proven insights with rigorous scientific data, offering detailed experimental protocols and mechanistic diagrams to equip researchers, scientists, and drug development professionals with a thorough understanding of this important chemical family.

Part 1: The Trifluoromethyl Group: A Physicochemical Powerhouse

The utility of trifluoromethyl-substituted phenylacetamides is rooted in the unique and powerful properties of the CF₃ group itself. Understanding these foundational characteristics is crucial to appreciating the design and function of these bioactive molecules. The CF₃ group is not merely a placeholder but an active modulator of a molecule's in vivo fate and efficacy.

1.1. Electronic Profile and Metabolic Stability

The trifluoromethyl group is a potent electron-withdrawing substituent due to the high electronegativity of its three fluorine atoms.[1] This electronic pull can significantly lower the pKa of nearby acidic protons and deactivate aromatic rings to oxidative metabolism, a common pathway for drug degradation.[1][2] The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[1] This inherent strength confers exceptional metabolic stability, preventing the CF₃ group from being easily cleaved by metabolic enzymes and thereby extending the half-life of the parent molecule.[1]

1.2. Lipophilicity and Membrane Permeability

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a critical parameter for crossing biological membranes to reach a target site. The trifluoromethyl group substantially increases the lipophilicity of a molecule, often more so than a methyl or chloro group.[1] This enhanced lipophilicity facilitates improved membrane permeability and can lead to better absorption, distribution, and overall pharmacokinetic behavior.[1]

1.3. Role as a Bioisostere

In drug design, the CF₃ group is frequently employed as a bioisostere—a substituent that retains the desired biological activity of the original group while offering improved physicochemical properties. It is often used to replace methyl (-CH₃), chloro (-Cl), or even nitro (-NO₂) groups.[1][3] While sterically larger than a methyl group, its strong electron-withdrawing nature and metabolic inertness provide distinct advantages that can dramatically enhance target binding affinity and in vivo performance.[1][4]

Part 2: Primary Mechanism of Action: Succinate Dehydrogenase Inhibition

One of the most well-characterized biological activities of trifluoromethyl-substituted phenylacetamides is their potent inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II of the mitochondrial electron transport chain (ETC).[5][6] This mechanism is the basis for the fungicidal action of several commercially important agrochemicals.

The systemic fungicide Flutolanil (α,α,α-trifluoro-3′-isopropoxy-o-toluanilide) serves as a paradigmatic example. It demonstrates strong inhibitory action against the mycelial oxygen consumption in fungi like Rhizoctonia solani by directly targeting and blocking the activity of the SDH complex.[7][8] This disruption halts the Krebs cycle and cripples cellular energy production, leading to fungal death.[9][10]

The selectivity of flutolanil is noteworthy. It is highly effective against fungi in the Basidiomycetes class, while other fungal classes and mammalian mitochondria remain largely unaffected.[7][8] This high degree of selectivity is attributed to subtle structural differences in the SDH enzyme across species, which contributes to the compound's low mammalian toxicity and its value as a targeted fungicide.[7][8]

Caption: Inhibition of Mitochondrial Complex II by Phenylacetamides.

Experimental Protocol: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol outlines a method to determine the inhibitory potential of a test compound against SDH activity in isolated mitochondria.

1. Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of a trifluoromethyl-substituted phenylacetamide against SDH.

2. Materials:

-

Isolated mitochondria (e.g., from rat liver or a target fungus).

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 7.4), 1 mM EDTA.

-

Substrate: 20 mM Sodium Succinate.

-

Electron Acceptor: 1 mM 2,6-Dichlorophenolindophenol (DCPIP).

-

Electron Transfer Mediator: 2 µM Phenazine methosulfate (PMS).

-

Inhibitor Stock Solution: Test compound dissolved in DMSO (e.g., 10 mM).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 600 nm.

3. Step-by-Step Methodology:

-

Prepare Reagents: Prepare fresh working solutions of succinate, DCPIP, and PMS in the assay buffer.

-

Prepare Compound Dilutions: Perform a serial dilution of the inhibitor stock solution in DMSO, followed by a further dilution in assay buffer to achieve final desired concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells is constant and low (<1%).

-

Assay Setup:

-

To each well of the 96-well plate, add 50 µL of assay buffer.

-

Add 10 µL of the diluted test compound or vehicle control (DMSO in assay buffer).

-

Add 20 µL of the mitochondrial suspension (protein concentration adjusted to ~0.1 mg/mL).

-

Incubate the plate at 30°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction:

-

Add 10 µL of PMS and 10 µL of DCPIP to each well.

-

Initiate the reaction by adding 10 µL of sodium succinate.

-

-

Data Acquisition:

-

Immediately place the plate in the microplate reader.

-

Measure the decrease in absorbance at 600 nm (the reduction of DCPIP) every 30 seconds for 10-15 minutes at 30°C.

-

-

Data Analysis:

-

Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Normalize the rates relative to the vehicle control (defined as 100% activity).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

-

4. Self-Validation: The protocol includes positive (no inhibitor) and negative (no substrate) controls to ensure the assay is performing correctly. The linearity of the reaction rate in the control wells validates the enzyme kinetics under the chosen conditions.

Part 3: Diverse Biological Activities and Structure-Activity Relationships (SAR)

The trifluoromethyl-phenylacetamide scaffold is a privileged structure whose biological activity can be fine-tuned through chemical modification. The following sections explore its application in different fields, supported by SAR data.

Herbicidal Activity

Research has demonstrated that trifluoromethyl-substituted phenyl derivatives are effective herbicides.[11] Structure-activity relationship studies reveal that the presence and position of the CF₃ group are critical for potency. In a study of phenyl alkyl ketoxime esters, compounds with a trifluoromethyl substitution on the phenyl group consistently showed better herbicidal activity against weeds like Echinochloa crusgalli than analogues with methoxy or methyl substitutions.[11]

| Compound ID | Phenyl Substitution | Pre-emergence ED₅₀ (μg/mL) vs. E. crusgalli[11] |

| 1 | 4-CF₃ | 1.7 |

| 2 | 4-OCH₃ | > 10 |

| 3 | 4-CH₃ | > 10 |

| 4 | 2-CF₃ | 2.1 |

| 5 | 3-CF₃ | 2.5 |

Table 1: Comparison of herbicidal activity based on phenyl substitution. The trifluoromethyl group at the 4-position confers the highest potency.

Antiparasitic Activity

Recent work has identified aryl acetamides as potent agents against the parasite Cryptosporidium.[12] SAR studies in this area underscore the dramatic positive impact of fluorine substitution. Replacing a hydrogen with a fluorine atom or a methyl group with a trifluoromethyl group can lead to orders-of-magnitude increases in potency. This highlights the importance of the CF₃ group's electronic and steric properties in optimizing interactions with the biological target.[12]

| Compound ID | Phenyl Substitution | EC₅₀ (μM) vs. Cryptosporidium[12] | Fold Improvement from Unsubstituted |

| 11 | Unsubstituted | 22 | 1x |

| 18 | 4-F | 1.2 | 18x |

| 31 | 3-CF₃ | 1.1 | 20x |

| 52 | 4-F, 3-CF₃ | 0.07 | 314x |

Table 2: Impact of fluorine and trifluoromethyl substitution on anti-cryptosporidial activity. Combining both fluorine and CF₃ groups leads to a synergistic increase in potency.

Insecticidal Activity

While not strictly phenylacetamides, closely related phthalic acid diamides bearing a meta-trifluoromethyl group on the aniline ring exhibit extremely high activity against a broad spectrum of lepidopteran (moth and butterfly) insect pests.[13] These compounds act on a novel molecular target in insects, and the CF₃ group is a key component for achieving this high potency. Similarly, trifluoromethyl ketones have been developed as potent inhibitors of antennal esterases, enzymes critical for insect olfaction and pheromone processing.[14]

Part 4: Synthetic Strategies

The synthesis of trifluoromethyl-substituted phenylacetamides typically involves two key stages: the formation of the trifluoromethyl-substituted aniline or phenylacetic acid precursor, and the subsequent amide bond formation.

Caption: General Synthetic Routes to Phenylacetamides.

The introduction of the CF₃ group itself can be achieved through various modern organic chemistry methods, including trifluoromethylation of aryl halides using Ruppert's reagent (TMSCF₃) or related electrophilic/nucleophilic trifluoromethylating agents.[15][16] The amide bond is typically formed using standard peptide coupling reagents or by reacting an aniline with an acyl chloride.[17]

Part 5: Conclusion and Future Outlook

Trifluoromethyl-substituted phenylacetamides are a functionally rich and versatile class of molecules with profound biological activities. Their success stems directly from the advantageous physicochemical properties imparted by the trifluoromethyl group, which enhances metabolic stability, lipophilicity, and target affinity. From the well-established mechanism of SDH inhibition in fungicides to promising new applications as herbicides, insecticides, and antiparasitic agents, this scaffold continues to be a fertile ground for discovery.

Future research will likely focus on several key areas:

-

New Biological Targets: Exploring the activity of phenylacetamide libraries against novel enzymatic and receptor targets to identify new therapeutic and agrochemical leads.

-

Refining Selectivity: Further optimizing structures to enhance selectivity and minimize off-target effects, particularly for therapeutic applications.

-

Green Chemistry: Developing more sustainable and efficient synthetic methods for the trifluoromethylation of aromatic systems.

The continued exploration of this chemical space promises to yield next-generation compounds with improved efficacy, safety, and specificity, addressing critical needs in human health and agriculture.

References

-

Motoba, K., Uchida, M., & Tada, E. (2016). Mode of Antifungal Action and Selectivity of Flutolanil. Agricultural and Biological Chemistry, 52(6), 1445-1449. [Link][7]

-

Motoba, K., Uchida, M., & Tada, E. (1988). Mode of Antifungal Action and Selectivity of Flutolanil. Bioscience, Biotechnology, and Biochemistry. [Link][8]

-

Chemical Warehouse. (n.d.). Flutolanil - Active Ingredient Page. [Link][9]

-

Nihon Nohyaku Co., Ltd. (n.d.). FLUTOLANIL Fungicide Technical Information. [Link][10]

-

Arnold, S. M., et al. (2023). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. ACS Infectious Diseases, 9(5), 1083–1093. [Link][12]

-

Li, J., et al. (2020). Synthesis and Herbicidal Activity of Trifluoromethyl-Substituted Phenyl Alkyl Ketoxime Esters of Bispyribac. ChemistrySelect, 5(14), 4349-4354. [Link][11]

-

Hsieh, P. W., et al. (2018). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. Journal of Biomedical Science, 25(1), 79. [Link][18]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. [Link][2]

-

S., S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link][4]

-

Nogueira, M., & Marques, M. J. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 17(8), 982. [Link][1]

-

Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [Link][5]

-

Desai, K. R., et al. (2008). Synthesis and biological activity of 4-[5(4-substituted phenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide. Indian Journal of Chemistry, 47B, 1145-1149. [Link][17]

-

Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. International Journal of Molecular Sciences, 24(4), 4045. [Link][6]

-

WO2018228932A1 - Fluorinated phenylacetic acid derivatives in weed control methods. (2018). Google Patents. [19]

-

Wang, Y., et al. (2014). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 51(S1), E335-E339. [Link][20]

-

Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(12), 2850. [Link][21]

-

Al-Ostath, A., et al. (2023). Drugs with a trifluoromethyl substituent used as anticancer agents. Mini-Reviews in Medicinal Chemistry. [Link][22]

-

Zhang, Z., et al. (2025). Photocatalyst-Free Photochemical Trifluoromethylation/Cyclization of Unactivated Alkenes: Synthesis of Trifluoromethyl-Substituted Quinazolinones. Advanced Synthesis & Catalysis. [Link][15]

-

Funke, C., & Umetsu, N. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 255-271. [Link][23]

-

S., S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes, 10(10), 2054. [Link][24]

-

Wang, B. L., et al. (2012). Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. Journal of Agricultural and Food Chemistry, 60(16), 4054-4063. [Link][13]

-

Garai, S., et al. (2022). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). Journal of Medicinal Chemistry. [Link][3]

-

Wang, Y., et al. (2018). Visible-light-induced radical trifluoromethylation/cyclization of N-arylacrylamides with trifluoromethyl phenyl sulfone. New Journal of Chemistry, 42(18), 15004-15008. [Link][16]

-

Camps, F., et al. (1990). Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects. Journal of the Chemical Society, Perkin Transactions 1, (1), 83-88. [Link][14]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. academic.oup.com [academic.oup.com]

- 9. chemicalwarehouse.com [chemicalwarehouse.com]

- 10. nichino.co.jp [nichino.co.jp]

- 11. researchgate.net [researchgate.net]

- 12. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of trifluoromethyl ketones as inhibitors of antennal esterases of insects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Visible-light-induced radical trifluoromethylation/cyclization of N-arylacrylamides with trifluoromethyl phenyl sulfone - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. JP2023501549A - Fluorinated Phenylacetic Acid Derivatives in Weed Control Methods - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

The Strategic Role of the Trifluoromethyl Group in Phenylacetamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the phenylacetamide scaffold represents a powerful tactic in modern medicinal chemistry. This guide provides an in-depth analysis of the multifaceted roles of the CF₃ group, elucidating its profound impact on the physicochemical properties, pharmacokinetics, and pharmacodynamics of phenylacetamide derivatives. By leveraging its unique electronic and steric properties, the CF₃ group serves as a critical tool for optimizing lead compounds, enhancing metabolic stability, modulating lipophilicity, and improving target binding affinity. This document synthesizes field-proven insights with technical data, offering detailed experimental protocols and visual guides to empower researchers in the rational design of next-generation therapeutics.

The Trifluoromethyl Group: A Pillar of Modern Drug Design

The trifluoromethyl group has become one of the most vital substituents in the medicinal chemist's toolkit.[1] Its value lies in a unique combination of properties that can dramatically and predictably alter a molecule's behavior in a biological system.[2]

-

High Electronegativity: The three fluorine atoms create a powerful electron-withdrawing inductive effect, significantly influencing the electronic properties of the molecule to which it is attached.[2][3]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a C-H bond.[4][5] This inherent strength makes the CF₃ group exceptionally resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes.[6][7]

-

Lipophilicity: The CF₃ group is lipophilic, a property that can enhance a drug's ability to cross biological membranes.[1][7] This is quantified by the Hansch-Fujita lipophilicity parameter (π), where the CF₃ group has a value of +0.88.[3][4]

-

Bioisosterism: The CF₃ group is often used as a bioisostere for other groups like methyl (-CH₃) or chlorine (-Cl), allowing chemists to modify electronic properties while maintaining a similar steric profile.[4][8]

The phenylacetamide core is a common scaffold in biologically active compounds, including anticancer and antidepressant agents.[9][10] Introducing a CF₃ group onto this framework provides a powerful lever to fine-tune its drug-like properties.

Physicochemical Impact on the Phenylacetamide Core

Attaching a CF₃ group to the phenyl ring of a phenylacetamide derivative instigates a cascade of changes in its fundamental physicochemical properties.

Modulation of Lipophilicity

Lipophilicity, often measured as the logarithm of the partition coefficient (logP), is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME). The CF₃ group reliably increases the lipophilicity of aromatic systems.[4][11]

-

Mechanism: The fluorine atoms are not good hydrogen bond acceptors, and the overall group contributes to favorable hydrophobic interactions. This increased lipid solubility often improves a compound's ability to permeate cell membranes.[7]

-

Quantitative Impact: As noted, the Hansch parameter (π) for a CF₃ group is +0.88, indicating a significant positive contribution to the overall logP of the molecule.[11] For comparison, a methyl group has a π value of +0.56.[12]

Table 1: Predicted Physicochemical Properties of Phenylacetamide vs. 4-(Trifluoromethyl)phenylacetamide

| Property | Phenylacetamide (Parent) | 4-(Trifluoromethyl)phenylacetamide | Rationale for Change |

| LogP | ~1.15 | ~2.50 | The CF₃ group is highly lipophilic (π = +0.88), significantly increasing the partition coefficient.[3][4] |

| pKa (Amide N-H) | ~17 | ~15-16 | The strong electron-withdrawing CF₃ group on the phenyl ring acidifies the amide proton.[8][13] |

| Metabolic Stability | Lower | Higher | The CF₃ group can block sites of aromatic oxidation by CYP enzymes, enhancing metabolic stability.[1][6] |

Note: Values are estimations based on typical substituent effects and may vary based on the specific isomer and experimental conditions.

Potent Inductive Effects: Altering Acidity and Basicity (pKa)

The CF₃ group is a strong electron-withdrawing group, which significantly influences the pKa of nearby acidic or basic centers through inductive effects.[3][8]

-

Effect on Amide N-H: When placed on the phenyl ring of a phenylacetamide, the CF₃ group withdraws electron density from the ring and, by extension, from the amide nitrogen. This stabilizes the conjugate base after deprotonation, making the amide N-H proton more acidic (lowering its pKa).[13]

-

Effect on Anilines: This effect is well-documented in anilines, which are precursors to many phenylacetamides. The pKa of aniline is 4.62, while the pKa of 4-(trifluoromethyl)aniline is significantly lower at 2.75, demonstrating the powerful electron-withdrawing effect.[14] This change in basicity of the precursor amine can influence synthetic routes and the properties of the final amide product.

Pharmacokinetic Consequences of Trifluoromethylation

The introduction of a CF₃ group is a premier strategy for overcoming pharmacokinetic challenges, particularly poor metabolic stability.

Enhancing Metabolic Stability: The "Metabolic Blocker" Strategy

A primary reason for incorporating a CF₃ group is to block metabolic hotspots on a drug candidate.[6][8] Aromatic rings and methyl groups are common sites of oxidative metabolism by CYP enzymes.

-

Blocking Aromatic Oxidation: Placing a CF₃ group on the phenyl ring can shield a susceptible position (e.g., a para-hydrogen) from hydroxylation. The high strength of the C-F bonds and the deactivation of the aromatic ring toward oxidation make this position metabolically robust.[5][6]

-

Replacing Labile Groups: Substituting a metabolically vulnerable methyl group with a CF₃ group is a classic tactic to prevent its oxidation to a carboxylic acid, thereby increasing the drug's half-life and bioavailability.[1][6]

The result of this metabolic blocking is a significant reduction in the rate of clearance, leading to a longer drug half-life and a more predictable pharmacokinetic profile.[6]

Impact on Biological Activity

The electronic and steric properties of the CF₃ group can directly influence how a phenylacetamide derivative interacts with its biological target.

-

Enhanced Binding Affinity: The CF₃ group can participate in favorable hydrophobic interactions within a receptor's binding pocket.[1] Its strong electron-withdrawing nature can also modulate hydrogen bonding and electrostatic interactions with the target protein, potentially increasing binding affinity and selectivity.[4][15]

-

Conformational Effects: The steric bulk of the CF₃ group, which is comparable to an isopropyl group, can influence the preferred conformation of the molecule.[3] This can lock the molecule into a more bioactive conformation, leading to enhanced potency.

Experimental Protocols for Evaluation

Validating the effects of trifluoromethylation requires robust experimental assessment. The following are standardized protocols for determining key parameters.

Protocol: Determination of Lipophilicity (logP) by Shake-Flask Method

The shake-flask method is the "gold standard" for logP determination.[16][17]

Objective: To measure the partition coefficient of a trifluoromethylated phenylacetamide derivative between n-octanol and a buffered aqueous phase.

Materials:

-

Test compound

-

n-Octanol (HPLC grade, pre-saturated with buffer)

-

Phosphate buffer (e.g., 0.01 M, pH 7.4, pre-saturated with n-octanol)[18]

-

Volumetric flasks, separatory funnels or vials

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Phases: Mix n-octanol and phosphate buffer (pH 7.4) in a large vessel and shake vigorously for 24 hours to ensure mutual saturation. Allow the phases to separate completely before use.[16]

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and then dilute it into the aqueous or octanol phase to a known concentration.[16]

-

Partitioning: Add a precise volume of the octanol phase and the aqueous phase (e.g., 1:1 ratio) to a vial. Add the test compound.[19]

-

Equilibration: Cap the vial and shake it for a sufficient time (e.g., 1 hour) to allow the compound to reach equilibrium between the two phases.[19]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two immiscible layers.

-

Quantification: Carefully withdraw an aliquot from both the n-octanol and the aqueous phase. Analyze the concentration of the compound in each phase using a validated HPLC method.

-

Calculation: The partition coefficient (P) is calculated as:

-

P = [Concentration]octanol / [Concentration]aqueous

-

logP = log₁₀(P)

-

Protocol: In Vitro Metabolic Stability Assessment using Human Liver Microsomes (HLM)

This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its metabolic stability.[20][21][22]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a trifluoromethylated phenylacetamide derivative.

Materials:

-

Test compound and positive control (e.g., Midazolam)[20]

-

Pooled Human Liver Microsomes (HLM)

-

Phosphate buffer (100 mM, pH 7.4)[23]

-

NADPH regenerating system (Cofactor)[6]

-

Ice-cold stop solution (e.g., Acetonitrile with an internal standard)

-

96-well plates, incubator (37°C), centrifuge

-

LC-MS/MS for analysis

Procedure:

-

Reagent Preparation: Thaw HLM on ice. Prepare working solutions of the test compound and positive controls. Prepare the NADPH regenerating system in buffer.[6]

-

Incubation Setup: In a 96-well plate, add the HLM solution to each well. Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.[6]

-

Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system to the wells. This is the T=0 time point for the reaction.[21]

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of the ice-cold stop solution.[6][21]

-

Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the remaining concentration of the parent compound using a validated LC-MS/MS method.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k).

-

Half-life (t½) = 0.693 / k

-

Intrinsic Clearance (CLint) = (k / [microsomal protein concentration])

-

Conclusion

The trifluoromethyl group is a uniquely powerful substituent for modifying phenylacetamide derivatives. Its strategic application allows medicinal chemists to rationally address common liabilities in drug discovery, including poor metabolic stability and suboptimal physicochemical properties. By increasing lipophilicity, blocking metabolic oxidation, and enhancing binding interactions, the CF₃ group can transform a promising but flawed lead compound into a viable drug candidate. A thorough understanding of its effects, validated by the robust experimental protocols detailed herein, is essential for any researcher working in modern drug development.

References

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). MDPI. [Link]

-

Trifluoromethyl group. Wikipedia. [Link]

-

Trifluoromethyl group. Grokipedia. [Link]

-

The Role of Trifluoromethyl Groups in Pharmaceutical Design: Insights from 2-Methyl-3-nitrobenzotrifluoride. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC - PubMed Central. [Link]

-

The Significance of Trifluoromethyl Groups in Pharmaceutical Intermediates. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]

-

LogP / LogD shake-flask method. (2024). Protocols.io. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]

-

Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations. ResearchGate. [Link]

-

metabolic stability in liver microsomes. Mercell. [Link]

-

Microsomal Stability. Cyprotex. [Link]

-

Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018). ACS Publications. [Link]

-

Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]

-

Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. [Link]

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). PMC - NIH. [Link]

-

Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [Link]

-

When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. PubMed. [Link]

-

Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. [Link]

-

Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. (2025). Pharmaceutical Sciences. [Link]

-

Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

-

(PDF) LogP / LogD shake-flask method v1. ResearchGate. [Link]

-

Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. (2019). DARU Journal of Pharmaceutical Sciences. [Link]

-

Lead Discovery, Chemistry Optimization, and Biological Evaluation Studies of Novel Biamide Derivatives as CB2 Receptor Inverse Agonists and Osteoclast Inhibitors. PMC - PubMed Central. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PMC - NIH. [Link]

-

2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. PubMed. [Link]

-

Hansch–Leo lipophilicity parameters (πR) evolution. ResearchGate. [Link]

-

Understanding the Properties of Trifluoromethyl Phenylacetic Acids in Chemical Synthesis. Ningbo Inno Pharmchem Co., Ltd.. [Link]

-

Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

Visible-light-induced radical trifluoromethylation/cyclization of N-arylacrylamides with trifluoromethyl phenyl sulfone. New Journal of Chemistry. [Link]

-

General Synthesis of N-Trifluoromethyl Compounds with N-Trifluoromethyl Hydroxylamine Reagents. (2022). PubMed. [Link]

- Direct trifluoromethylations using trifluoromethane.

-

Amine. Wikipedia. [Link]

-

Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. (2022). PMC - NIH. [Link]

-

Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science. [Link]

-

Synthesis of N-trifluoromethyl amides from carboxylic acids. (2021). PMC - PubMed Central - NIH. [Link]

-

Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. grokipedia.com [grokipedia.com]

- 4. mdpi.com [mdpi.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 9. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. journaleras.com [journaleras.com]

- 14. Amine - Wikipedia [en.wikipedia.org]

- 15. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 16. LogP / LogD shake-flask method [protocols.io]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hrcak.srce.hr [hrcak.srce.hr]

- 20. mercell.com [mercell.com]

- 21. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 23. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

A Technical Guide to the Safe Handling and Use of 2-(Trifluoromethyl)phenylacetamide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(Trifluoromethyl)phenylacetamide is a fluorinated aromatic compound utilized in research and development, particularly as a building block in medicinal chemistry. While specific toxicity data is limited, the compound's structure and the available safety information for analogous substances necessitate a cautious and well-informed approach to its handling. This guide provides a comprehensive overview of the known properties, hazards, and requisite safety protocols for this compound to ensure the protection of laboratory personnel and the integrity of research activities. It covers hazard identification, risk mitigation strategies, detailed handling and emergency procedures, and proper disposal, grounded in established chemical safety principles.

Chemical & Physical Properties

A foundational understanding of a compound's physical properties is essential for safe handling, storage, and experimental design. Key identifiers and properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 34779-65-2 | [1] |

| Molecular Formula | C₉H₈F₃NO | [1] |

| Molecular Weight | 203.16 g/mol | [1] |

| Appearance | Solid (Form may vary) | [2] |

| Purity | For Research Use Only | [1] |

Note: Comprehensive experimental data on properties like melting point, boiling point, and solubility are not widely published. Researchers should treat the compound as a solid with unknown volatility under standard laboratory conditions.

Hazard Identification and GHS Classification

While a specific, universally adopted GHS classification for this compound is not available, data from structurally similar compounds and general supplier information suggest that it should be handled as a hazardous substance. The primary hazards are associated with acute toxicity.

Based on data for analogous compounds, the following GHS classifications should be provisionally adopted as a conservative safety measure.[3]

-

Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.[3]

-

Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.[3]

-

Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.[3]

Signal Word: Warning [3]

Precautionary Statements (Selected): [3]

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.

-

P270: Do not eat, drink or smoke when using this product.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

To the best of our knowledge, the acute and chronic toxicity of this substance are not fully known.[3] It should be handled only by qualified personnel familiar with its potential hazards.

Risk Assessment and Exposure Control

A systematic approach to risk assessment is critical before any handling of this compound. This involves understanding the potential routes of exposure and implementing a hierarchy of controls to minimize risk.

Hierarchy of Controls

The most effective safety strategies prioritize engineering and administrative controls over sole reliance on personal protective equipment (PPE).

Caption: The Hierarchy of Controls for chemical safety.

-

Engineering Controls: The primary method for controlling exposure is to use a certified chemical fume hood for all manipulations of the solid compound and its solutions.[3] This mitigates the risk of inhaling dust or vapors. Eyewash stations and safety showers must be readily accessible.[2]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this compound. Restrict access to authorized personnel only. Ensure all users are trained on the specific hazards and handling procedures.

-

Personal Protective Equipment (PPE): PPE is the final line of defense and must be used in conjunction with engineering and administrative controls.

Personal Protective Equipment (PPE) Selection

-

Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves for tears or punctures before and during use. Remove contaminated gloves using the proper technique and wash hands thoroughly after handling.[2][3]

-

Eye and Face Protection: Use chemical safety goggles that meet EN166 (EU) or ANSI Z87.1 (US) standards. If there is a splash hazard, a face shield should be worn in addition to goggles.[2]

-

Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher risk of contamination, consider additional protective clothing.[3]

-

Respiratory Protection: For situations where a fume hood is not feasible or during a large spill clean-up, a respirator may be necessary. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[3]

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing exposure and maintaining chemical integrity.

General Handling Workflow

The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.

Caption: A typical workflow for handling chemical reagents.

Step-by-Step Handling Procedure

-

Preparation: Before handling, ensure the chemical fume hood is operational. Don all required PPE (lab coat, safety goggles, nitrile gloves).

-

Dispensing: Conduct all weighing and dispensing of the solid material inside the fume hood to contain any dust.[4] Minimize the creation of dust during handling.[4]

-

Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

-

Post-Handling: After use, thoroughly decontaminate the work area. Wash hands with soap and water.[3] Contaminated clothing should be removed immediately and laundered before reuse.[4]

Storage Requirements

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[3][4]

-

Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]

-

The storage area should be clearly labeled, and access should be restricted.

Emergency Procedures

Immediate and appropriate action is crucial in the event of an accidental exposure or spill.

-

Inhalation: If inhaled, immediately remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[2][5] If the person feels unwell or has difficulty breathing, seek immediate medical attention.[2]

-

Skin Contact: Remove all contaminated clothing immediately. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, seek medical advice.[2]

-